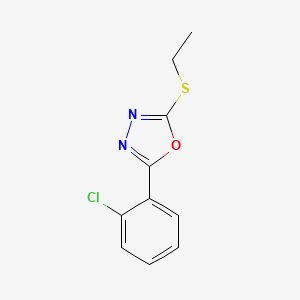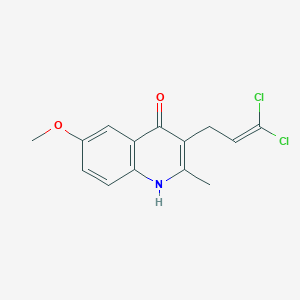![molecular formula C21H24N4OS B5669255 4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" is a part of a broader class of chemicals that play significant roles in pharmaceutical research and development. Although the exact compound is not directly referenced in available literature, studies on similar compounds provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related chemicals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include nucleophilic aromatic substitution, hydrogenation, and iodination. For example, a three-step synthesis process was developed for a key intermediate in the synthesis of Crizotinib, demonstrating the complexity and precision required in these chemical syntheses (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a variety of functional groups and bonding patterns. This analysis is crucial for understanding the chemical reactivity and potential applications of these compounds. For instance, bis(thieno[2,3-b]pyridine) and bis(pyrazolo[3,4-b]pyridine) hybrids linked to benzofuran units were synthesized, showing the intricate molecular architectures possible within this chemical space (Ahmed et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving compounds from this class can lead to a wide range of derivatives, showcasing their versatility. The reactivity with different active methylene compounds or halo compounds allows for the creation of diverse molecular structures with varying properties (Rateb, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For example, modifications in the linker between the head and tail moieties of a molecule significantly affected its aqueous solubility and oral absorption, highlighting the importance of structural analysis in the development of pharmaceutical compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key factors in determining the potential applications of these compounds. The design of stable N-heterocyclic carbenes based on the imidazo[1,5-a]pyridine skeleton, for instance, showcases the innovative approaches to developing new chemical entities with desired properties (Alcarazo et al., 2005).
Propriétés
IUPAC Name |
1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c26-20(6-5-19-4-2-14-27-19)24-12-1-3-18(16-24)21-23-11-13-25(21)15-17-7-9-22-10-8-17/h2,4,7-11,13-14,18H,1,3,5-6,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDUWOJZVUANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CS2)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5669208.png)



![(4R)-4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5669235.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)propan-1-ol](/img/structure/B5669244.png)
![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
